molecular formula C19H16Cl2N4O3 B2512392 2-(2,4-dichlorophenoxy)-N-({N'-[(1E)-(1H-indol-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide CAS No. 391893-97-3

2-(2,4-dichlorophenoxy)-N-({N'-[(1E)-(1H-indol-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B2512392
CAS No.: 391893-97-3
M. Wt: 419.26
InChI Key: XCYKRCGVIRXOJY-PGGKNCGUSA-N
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Description

2-(2,4-dichlorophenoxy)-N-({N’-[(1E)-(1H-indol-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide is a synthetic organic compound that features a dichlorophenoxy group and an indole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-({N’-[(1E)-(1H-indol-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to obtain 2,4-dichlorophenol, followed by its reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

    Condensation with indole derivative: The indole derivative is synthesized separately, often involving the reaction of indole with formaldehyde and hydrazine to form the hydrazone.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the indole hydrazone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the hydrazone linkage, potentially converting it to a hydrazine or amine derivative.

    Substitution: The dichlorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

Biologically, compounds with indole and dichlorophenoxy groups are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or anti-microbial activities.

Industry

Industrially, derivatives of this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The indole moiety could interact with aromatic residues in the target protein, while the dichlorophenoxy group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog that lacks the indole moiety.

    Indole-3-acetic acid: An indole derivative without the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)-N-methylacetamide: A related compound with a simpler amide linkage.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-({N’-[(1E)-(1H-indol-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide lies in its combination of the dichlorophenoxy and indole groups, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3/c20-13-5-6-17(15(21)7-13)28-11-19(27)23-10-18(26)25-24-9-12-8-22-16-4-2-1-3-14(12)16/h1-9,22H,10-11H2,(H,23,27)(H,25,26)/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKRCGVIRXOJY-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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